4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula . This compound is characterized by an acetyl group at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring. It is classified as a pyridinecarboxylic acid derivative, which highlights its relevance in organic synthesis and medicinal chemistry. The compound has garnered interest due to its potential applications in various scientific fields, including agriculture and pharmaceuticals, particularly for its herbicidal properties and as a pharmaceutical intermediate .
The synthesis of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes include:
The molecular structure of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid can be described as follows:
Property | Value |
---|---|
InChI | InChI=1S/C9H6F3NO3/c1-4(14)5... |
InChI Key | GGBYCDMXXYWCEY-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)O |
4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions:
These reactions typically require specific conditions, including controlled temperatures and particular solvents, to achieve desired outcomes efficiently .
The mechanism of action for 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid, particularly in herbicidal applications, involves its interaction with plant hormonal systems. As a synthetic auxin, it mimics natural plant hormones, binding to auxin receptors. This binding leads to uncontrolled cell division and growth, ultimately resulting in plant death. This mechanism underscores its potential utility in agricultural applications .
The physical and chemical properties of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water |
The scientific applications of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid include:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: